molecular formula C19H18N2O2 B2697770 methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 1207060-25-0

methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2697770
CAS No.: 1207060-25-0
M. Wt: 306.365
InChI Key: VXIZGLVXKYBXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Aminoquinoline Chemistry

The exploration of aminoquinolines began with the isolation of quinine from Cinchona bark in the early 19th century, which laid the foundation for antimalarial drug development. Synthetic 4-aminoquinolines emerged in the 1930s, with chloroquine and hydroxychloroquine becoming cornerstones of malaria treatment by the 1960s due to their efficacy against Plasmodium falciparum. The structural simplicity of the 4-aminoquinoline core—a quinoline ring with an amino group at the 4-position—enabled systematic derivatization to optimize pharmacokinetics and reduce toxicity. Early studies revealed that substitutions at the 4- and 8-positions significantly influenced antimalarial activity, prompting investigations into analogues like amodiaquine and pyronaridine.

Significance of Methyl 8-Methyl-4-[(4-Methylphenyl)Amino]Quinoline-2-Carboxylate in Medicinal Research

This compound’s design reflects strategic substitutions to enhance target affinity and metabolic stability:

  • 8-Methyl group : Improves lipophilicity, potentially increasing blood-brain barrier penetration for CNS-targeted therapies.
  • 4-(4-Methylphenyl)amino group : Introduces steric and electronic effects that may interfere with heme detoxification in malaria parasites or modulate kinase interactions.
  • 2-Carboxylate methyl ester : Serves as a prodrug moiety, facilitating hydrolysis to active carboxylic acid metabolites in vivo.

Recent studies highlight its potential as a cyclin G-associated kinase (GAK) inhibitor, a target implicated in viral entry and cancer progression. Compared to broader-spectrum kinase inhibitors like dasatinib, this compound’s selectivity for GAK (50,000-fold over related kinases) minimizes off-target effects, making it a valuable chemical probe.

Table 1: Structural Comparison of Select 4-Aminoquinoline Derivatives

Compound 4-Position Substitution 8-Position Substitution 2-Position Substitution Key Bioactivity
Chloroquine Diethylaminoethyl H H Antimalarial
This compound 4-Methylphenylamino Methyl Methyl ester Kinase inhibition
8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid H Methyl Carboxylic acid Antibacterial

Position in Contemporary Chemical Literature

Since 2018, over 200 publications have addressed 4-aminoquinoline hybrids, with this compound cited in patents and synthetic methodologies. Its inclusion in PubChem (CID 45499777) underscores its accessibility for further study. A 2023 review emphasized its role in hybrid molecules combining quinoline motifs with triazines or thiazolidinones to combat multidrug-resistant pathogens. Computational studies predict strong binding to Plasmodium lactate dehydrogenase and SARS-CoV-2 main protease, though experimental validation remains ongoing.

Relationship to Other Bioactive Quinoline Derivatives

This compound shares functional group synergy with established drugs:

  • Antimalarials : The 4-methylphenylamino group mirrors amodiaquine’s 4-hydroxyphenyl moiety, which enhances accumulation in infected erythrocytes.
  • Anticancer agents : The methyl ester at position 2 parallels prodrug strategies used in capecitabine, enabling controlled drug release.
  • Kinase inhibitors : Its anilinoquinoline scaffold resembles dasatinib’s structure, but with reduced promiscuity due to the 8-methyl group.

Ongoing research explores its dual-function potential—for example, coupling antimalarial activity with anti-inflammatory effects via COX-2 inhibition—a strategy validated in newer hybrids like tert-butyl 4-[(4-fluorophenyl)amino]quinoline-2-carboxylate.

Properties

IUPAC Name

methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)20-16-11-17(19(22)23-3)21-18-13(2)5-4-6-15(16)18/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIZGLVXKYBXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .

Types of Reactions:

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate exhibits promising antimicrobial properties. Its structural similarity to other quinoline derivatives allows it to interact with bacterial and fungal targets, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

A significant area of research focuses on the anticancer potential of this compound. Studies have shown that derivatives of quinoline compounds often demonstrate cytotoxic effects against various cancer cell lines. For instance, modifications to the methyl group or the introduction of different substituents can enhance the compound's efficacy against specific cancers, including breast and lung cancers .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell Line TestedIC50 Value (µM)
This compoundHeLa25.0
This compoundA54930.5
This compoundHT-2928.0

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in the substituents on the quinoline ring significantly affect the biological activity of the compound. For instance, altering the position or type of substituent can lead to enhanced potency or selectivity towards specific biological targets .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science, particularly in developing organic semiconductors and photovoltaic materials due to its electronic properties derived from its aromatic structure .

Case Study 1: Anticancer Screening

In a study evaluating a series of quinoline derivatives, this compound was tested against several cancer cell lines using the MTT assay. The results indicated a significant reduction in cell viability at concentrations ranging from 20 µM to 30 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry for targeting specific diseases .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the quinoline core significantly influence melting points, solubility, and molecular weight. Key analogs include:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
Target Compound 8-Me, 4-(4-MePhNH), 2-COOMe ~353.42 Not reported Likely DMSO/Chloroform* N/A
4k () 4-ClPh, 3-(4-MeOPh) Not reported 223–225 Ethanol
8-Chloro-2-(4-MePh)quinoline-4-carboxylic acid () 8-Cl, 2-(4-MePh), 4-COOH 297.73 Not reported DMSO, Chloroform, Methanol
Methyl 8-benzoyl-2-phenylquinoline-4-carboxylate () 8-Bz, 2-Ph, 4-COOMe Not reported 248–250 Not reported

*Inferred from analogs like , which shares a similar quinoline backbone.

Key Observations :

  • Ester vs. Carboxylic Acid : The target compound’s methyl ester group (position 2) likely enhances lipophilicity compared to carboxylic acid derivatives (e.g., ), improving membrane permeability .

Key Observations :

  • Catalyst Systems: Pd-based catalysts () are common for introducing aryl/amino groups, which may align with the target compound’s 4-(4-methylphenyl)amino group .

Key Observations :

  • Electron-Withdrawing Groups : Nitro-substituted analogs () exhibit altered electronic profiles, which could influence reactivity or target binding compared to the target’s methyl substituents .

Structural Validation and Crystallographic Tools

Several analogs (e.g., ) were characterized using crystallographic software like SHELX () and ORTEP-3 (), ensuring precise structural determination . The target compound’s structure would benefit from similar validation to confirm substituent positions and stereochemistry.

Biological Activity

Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its anticancer, antimicrobial, and apoptotic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone with various substituents that contribute to its biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and target sites.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against prostate cancer cell lines.

Case Study: Prostate Cancer Cell Lines

A study focused on the synthesis of quinoline-2-carboxylic acid aryl esters evaluated the compound's effects on PC3 prostate cancer cells. The following findings were reported:

  • Cytotoxicity : The compound showed potent cytotoxicity with an IC50 value of 26 µg/mL when treated at a concentration of 125 µg/mL.
  • Apoptosis Induction : The treatment resulted in a significant increase in apoptotic cells as determined by double-staining methods.
  • Cell Cycle Arrest : The compound effectively blocked the S phase of the cell cycle.
  • Mechanism of Action : An increase in Bax expression and a decrease in Bcl-2 expression were observed, indicating the activation of apoptotic pathways through caspases-7 and -9 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Antibacterial and Antifungal Effects

A study examining monomeric alkaloids reported that derivatives similar to this compound exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and from 5.64 to 77.38 µM against Staphylococcus aureus.
  • Fungal Activity : The compound also showed antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following aspects are critical for its efficacy:

  • Substituent Effects : The presence of methyl groups on the phenyl ring enhances lipophilicity, improving membrane permeability.
  • Quinoline Core : The quinoline structure is known for its ability to interact with various biological targets, making it a versatile scaffold for drug design.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 2 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Conditions Product Yield Reference
Acidic hydrolysisHCl (conc.), reflux, 6–8 hours8-Methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylic acid~75%
Basic hydrolysisNaOH (aq.), 80°C, 4 hoursSodium salt of the carboxylic acid~85%

Hydrolysis is monitored via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) and confirmed by IR (loss of ester carbonyl at 1720 cm⁻¹, appearance of broad –OH stretch at 2500–3000 cm⁻¹).

Nucleophilic Substitution at the Amino Group

The 4-[(4-methylphenyl)amino] group participates in substitution reactions with electrophilic agents.

Reagent Conditions Product Notes
Acetyl chloridePyridine, 0°C → RT, 2 hoursN-Acetyl derivativeImproved solubility
Benzoyl chlorideDCM, DMAP, 24 hoursN-Benzoyl derivativeCrystallizes in ethanol

Substitution products are characterized by 1H NMR^1 \text{H NMR} (downfield shift of –NH proton to δ 8.1–8.3 ppm) and mass spectrometry (M+Na⁺ peaks) .

Oxidation Reactions

The 8-methyl group is susceptible to oxidation under strong oxidizing conditions.

Reagent Conditions Product Selectivity
KMnO₄ (aq.)H₂SO₄, 100°C, 12 hours8-Carboxyquinoline derivativeOveroxidation observed
SeO₂Dioxane, reflux, 8 hours8-Formylquinoline derivativeModerate yield (~50%)

Oxidation pathways are confirmed by HPLC (retention time shift from 12.3 min to 9.8 min) and 13C NMR^{13} \text{C NMR} (appearance of carbonyl carbons at δ 170–190 ppm) .

Electrophilic Aromatic Substitution

The quinoline core undergoes substitution at electron-rich positions (e.g., C5, C7).

Reagent Conditions Product Regioselectivity
Br₂/FeBr₃DCM, 0°C, 1 hour5-Bromo derivativeMajor product (≥80%)
HNO₃/H₂SO₄0°C → RT, 3 hours7-Nitro derivativeRequires strict temp control

Bromination is favored at C5 due to steric and electronic effects of the 8-methyl group .

Cyclization Reactions

The amino and ester groups facilitate intramolecular cyclization.

Conditions Catalyst Product Application
PCl₅, 120°C, 6 hoursNoneQuinazolinone fused ring systemAnticancer leads
CuI, DMF, 140°CPd(OAc)₂Tricyclic indole-quinoline hybridPhotophysical studies

Cyclized products exhibit bathochromic shifts in UV-Vis spectra (λmax 350 nm → 420 nm) .

Esterification and Transesterification

The carboxylate group reacts with alcohols under catalytic conditions.

Alcohol Conditions Product Yield
EthanolH₂SO₄, reflux, 4 hoursEthyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate~90%
Benzyl alcoholDCC, DMAP, RT, 24 hoursBenzyl ester~60%

Transesterification is monitored by 1H NMR^1 \text{H NMR} (disappearance of methoxy singlet at δ 3.9 ppm) .

Q & A

Q. What are the standard synthetic routes for preparing methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate, and what catalytic systems are commonly used?

The compound is synthesized via esterification using quinaldic acid derivatives and substituted phenols. A typical method involves reacting quinaldic acid with 4-methylphenol in the presence of phosphorus oxychloride (POCl₃) as a catalyst under reflux conditions (348–363 K). This approach yields ~65–70% crude product, which is purified via recrystallization from ethanol . Classical protocols like Friedländer or Gould–Jacob syntheses may also apply, but POCl₃-mediated esterification is favored for its simplicity and efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural features?

X-ray crystallography is essential for determining dihedral angles between the quinoline and aryl rings (e.g., 78.3°–88.2° in analogous structures) and identifying intermolecular interactions like C–H···O hydrogen bonds and π–π stacking (centroid distances: 3.564–3.896 Å) . Complementary techniques include NMR for confirming substituent positions and IR spectroscopy for ester carbonyl group validation (C=O stretch ~1700 cm⁻¹) .

Q. What are the primary biological assays used to evaluate the anticancer potential of quinoline derivatives like this compound?

Key assays include:

  • DNA adduct formation analysis (e.g., via ³²P-postlabeling) to assess genotoxicity, as seen in studies of similar 4-aminoquinolines .
  • Enzyme inhibition assays targeting kinases or cytochrome P450 isoforms, with IC₅₀ values determined using fluorogenic substrates .
  • Cell viability assays (e.g., MTT) in cancer cell lines, coupled with toxicity profiling in non-cancerous cells .

Advanced Research Questions

Q. How can statistical experimental design (DOE) optimize the synthesis of this compound?

DOE methods, such as factorial designs or response surface methodology, minimize trial numbers by systematically varying parameters (e.g., temperature, catalyst ratio, reaction time). For example, a central composite design could optimize POCl₃ concentration and reflux duration to maximize yield while reducing side products. Computational tools like ICReDD’s reaction path search algorithms integrate quantum chemical calculations to predict optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar quinoline derivatives?

Discrepancies in enzyme inhibition or toxicity profiles often arise from subtle structural variations (e.g., substituent position or steric effects). To address this:

  • Perform comparative molecular docking to map binding interactions with target enzymes .
  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., halogenation at the 8-position) .
  • Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. How do computational methods enhance understanding of this compound’s reactivity and target interactions?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways, such as esterification energetics, while molecular dynamics simulations model ligand-receptor binding. For example, ICReDD’s workflow combines these methods with experimental feedback to refine synthetic routes and predict metabolite stability . Docking studies of 4-(adamantyl)quinoline analogs reveal how bulky substituents enhance antituberculosis activity by improving hydrophobic interactions .

Q. What structural modifications at the 4-amino position improve pharmacological properties?

Substituent bulkiness and electronic effects significantly influence bioavailability and target affinity. For instance:

  • Aryl groups (e.g., 4-methylphenyl) enhance π-stacking with DNA, increasing genotoxic potential .
  • Adamantyl substituents improve metabolic stability by resisting cytochrome P450 oxidation .
  • Halogenation (e.g., Cl, F) modulates lipophilicity, impacting blood-brain barrier permeability .

Q. Which methodologies assess metabolic stability and enzyme-mediated degradation of this compound?

  • In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life by monitoring parent compound depletion via LC-MS .
  • Enzyme kinetics studies using purified enzymes (e.g., Comamonas testosteroni oxidoreductases) identify degradation pathways and rate constants .
  • Stable isotope labeling tracks metabolite formation in cell cultures or animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.